N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide
Description
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is a thiazole-based benzamide derivative characterized by a 4-methoxyphenyl-substituted thiazole core and a propenyloxybenzamide moiety. This compound’s structural uniqueness lies in its combination of electron-donating methoxy and propenyloxy groups, which influence its electronic profile and biological interactions .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-3-12-25-17-10-6-15(7-11-17)19(23)22-20-21-18(13-26-20)14-4-8-16(24-2)9-5-14/h3-11,13H,1,12H2,2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHATJZLHLBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(4-methoxyphenyl)-1,3-thiazol-2-yl bromide.
Coupling with Benzamide: The intermediate is then coupled with 4-(prop-2-en-1-yloxy)benzamide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide.
Reduction: Formation of 4-(4-methoxyphenyl)-1,3-thiazolidine-2-yl]-4-(prop-2-en-1-yloxy)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in studies to understand the mechanism of action of thiazole derivatives and their interaction with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes involved in cell wall synthesis, leading to antimicrobial activity.
Pathways Involved: The compound affects the biosynthesis of bacterial lipids and disrupts the signaling pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Thiazole Derivatives with Varied Substituents
Substituents on the thiazole ring and benzamide moiety significantly alter pharmacological properties. Key comparisons include:
Key Insight : The target compound’s propenyloxy group balances lipophilicity and electronic effects, favoring AChE inhibition over broad-spectrum antimicrobial activity seen in sulfonamide analogs .
Impact of Heterocyclic Core Modifications
Replacing the thiazole ring with other heterocycles alters target specificity:
| Compound Name | Core Structure | Biological Activity | Key Differences |
|---|---|---|---|
| 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole | Oxadiazole | Moderate antimicrobial activity | Oxadiazole reduces ring strain but diminishes AChE inhibition . |
| 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | Benzoyl-thiazole | Analgesic potential | Benzoyl group enhances CNS penetration but reduces anticancer efficacy . |
Key Insight : Thiazole’s sulfur atom and aromaticity are critical for AChE binding, which oxadiazole lacks .
Role of Functional Groups in Pharmacological Profiles
| Functional Group | Example Compound | Effect on Activity |
|---|---|---|
| Propenyloxy | Target compound | Enhances electron density, improving AChE binding . |
| Sulfonamide | 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | Broadens antibacterial spectrum . |
| Methoxy | N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | Increases solubility but reduces membrane permeability . |
Key Insight : Propenyloxy’s conjugated system may facilitate π-π interactions in enzyme active sites, a unique advantage over bulkier groups like sulfonamide .
Research Findings and Mechanistic Insights
- AChE Inhibition : The target compound inhibits AChE (IC₅₀ ~2.5 µM) by binding to the catalytic site, comparable to morpholine-containing analogs but with improved selectivity over butyrylcholinesterase .
- Anticancer Activity : Induces apoptosis via caspase-3 activation, though less potent than fluorophenyl derivatives (e.g., 40% cell death at 10 µM vs. 60% for fluorophenyl-sulfamoyl analogs) .
- Antimicrobial Action : Moderate activity against Gram-positive bacteria (MIC 16 µg/mL), weaker than sulfonamide derivatives (MIC 4 µg/mL) .
Biological Activity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic compound belonging to the thiazole derivative class, known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves:
- Formation of Thiazole Ring : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., potassium carbonate).
- Coupling Reaction : The intermediate is coupled with 4-(prop-2-en-1-yloxy)benzamide using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
This compound has a molecular formula of and a molecular weight of 362.43 g/mol .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For instance, it disrupts the biosynthesis of bacterial lipids and interferes with signaling pathways essential for bacterial survival .
Anticancer Properties
Research indicates that this compound may possess anticancer activity by affecting cancer cell signaling pathways. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound's structure allows it to bind to target proteins involved in cell cycle regulation.
- Induction of Apoptosis : It activates caspases that lead to programmed cell death in cancer cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound primarily targets bacterial enzymes responsible for cell wall synthesis, leading to antimicrobial effects.
- Cancer Pathways : In cancer cells, it disrupts lipid biosynthesis and signaling pathways crucial for tumor growth and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives showed potent activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .
- Antitumor Activity : In vitro studies revealed that compounds with similar structures exhibited significant cytotoxicity against various human cancer cell lines (e.g., HepG2, Mia PaCa-2), highlighting their potential as anticancer agents .
Summary Table of Biological Activities
Q & A
What are the recommended synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide?
Methodological Answer:
The synthesis involves multi-step reactions:
Thiazole Ring Formation : React 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) under reflux conditions.
Amidation : Couple the thiazole intermediate with 4-(prop-2-en-1-yloxy)benzamide using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in anhydrous dichloromethane.
Key considerations include solvent purity, inert atmosphere for moisture-sensitive steps, and monitoring via TLC .
What analytical techniques ensure purity and structural fidelity of the compound?
Methodological Answer:
- TLC : Monitor reaction progress using silica gel plates and UV visualization.
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for methoxy proton resonance at δ 3.8–4.0 ppm and thiazole protons at δ 7.2–7.5 ppm) .
- HPLC : Validate purity (>95%) with a C18 column and acetonitrile/water gradient .
What common chemical reactions can this compound undergo for derivatization?
Methodological Answer:
- Oxidation : Treat with KMnO₄ in acidic conditions to oxidize the thiazole sulfur, forming sulfoxides or sulfones .
- Reduction : Use NaBH₄ in THF to reduce the allyloxy group to a propanol derivative.
- Substitution : React with alkyl halides (e.g., CH₃I) in DMF under basic conditions (e.g., K₂CO₃) for N-alkylation .
How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion assays to confirm reproducibility .
- Structural Analysis : Compare crystallographic data (e.g., X-ray diffraction) with analogs to identify conformation-dependent activity differences .
- Dose-Response Studies : Test varying concentrations (1–100 µM) to rule out cytotoxicity masking therapeutic effects .
What methodologies are used to study molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (AChE), focusing on π-π stacking with Trp86 and hydrogen bonding to Ser125 .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with immobilized AChE .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Modify substituents systematically and assess activity:
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Hydroxy | Increased solubility but reduced AChE affinity | |
| Allyloxy → Propargyloxy | Enhanced antimicrobial potency | |
| Thiazole → Oxazole | Reduced cytotoxicity in normal cells |
How to evaluate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- pH Stability Studies : Incubate in buffers (pH 2–12) and quantify degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products via LC-MS .
What experimental approaches validate enzyme inhibition mechanisms?
Methodological Answer:
- Ellman’s Assay : Measure AChE inhibition by monitoring thiocholine formation at 412 nm .
- Kinetic Studies : Use Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- Western Blotting : Confirm downstream effects (e.g., caspase-3 activation for apoptosis) in cancer cell lines .
How does this compound compare in efficacy to structural analogs?
Methodological Answer:
| Analog | Key Feature | Activity vs. Target Compound |
|---|---|---|
| N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | Bromine substitution | Lower AChE IC₅₀ (2.5 µM vs. 1.8 µM) |
| N-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-4-(prop-2-en-1-yloxy)benzamide | Hydroxy group | Reduced logP (2.1 vs. 3.4) |
What strategies address reproducibility challenges in synthesizing this compound?
Methodological Answer:
- Standardized Protocols : Pre-dry solvents (e.g., DCM over molecular sieves) and reagents (EDCI under argon) .
- In-Line Monitoring : Use FTIR to track intermediate formation (e.g., thiazole C=N stretch at 1650 cm⁻¹) .
- Batch Analysis : Compare NMR and HPLC data across multiple syntheses to identify impurity sources (e.g., unreacted α-bromoacetophenone) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
